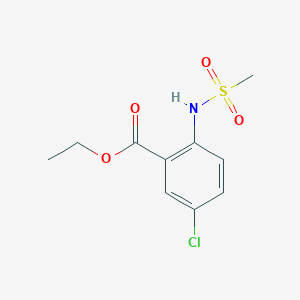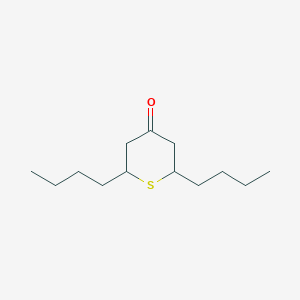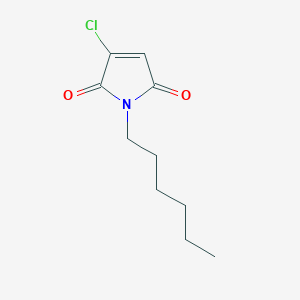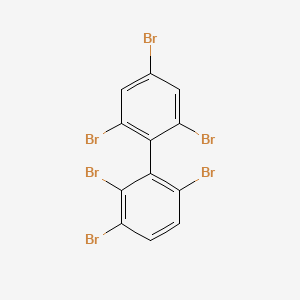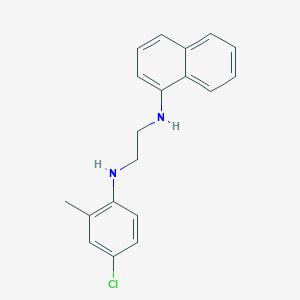
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro-substituted methylphenyl group and a naphthyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 1-naphthylamine as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloro-2-methylaniline with ethylene oxide under basic conditions to form N-(4-chloro-2-methylphenyl)ethanolamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Chlorophenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- N~1~-(4-Methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- N~1~-(4-Chloro-2-methylphenyl)-N~2~-(phenyl)ethane-1,2-diamine
Uniqueness
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is unique due to the presence of both a chloro-substituted methylphenyl group and a naphthyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
CAS No. |
92279-14-6 |
|---|---|
Molecular Formula |
C19H19ClN2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-naphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H19ClN2/c1-14-13-16(20)9-10-18(14)21-11-12-22-19-8-4-6-15-5-2-3-7-17(15)19/h2-10,13,21-22H,11-12H2,1H3 |
InChI Key |
MLPPYFPKWYYNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCCNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


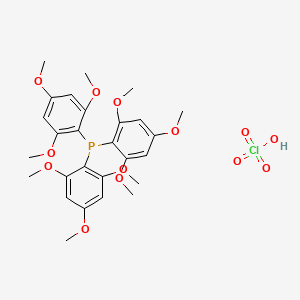
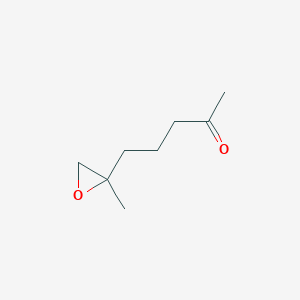
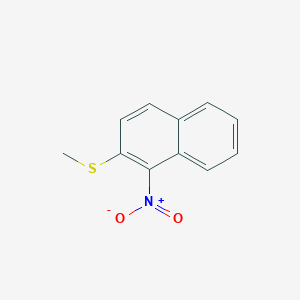
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

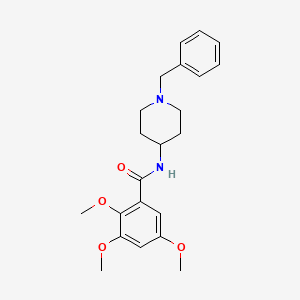
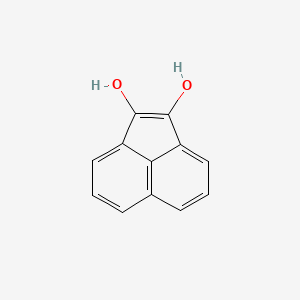
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
